molecular formula C12H10N2O2 B8282037 ethyl 3-cyano-1H-indole-5-carboxylate

ethyl 3-cyano-1H-indole-5-carboxylate

Cat. No.: B8282037
M. Wt: 214.22 g/mol
InChI Key: MHCHWVHWNHOBFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-cyano-1H-indole-5-carboxylate is a useful research compound. Its molecular formula is C12H10N2O2 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

ethyl 3-cyano-1H-indole-5-carboxylate

InChI

InChI=1S/C12H10N2O2/c1-2-16-12(15)8-3-4-11-10(5-8)9(6-13)7-14-11/h3-5,7,14H,2H2,1H3

InChI Key

MHCHWVHWNHOBFW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC=C2C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-1H-indole-3-carbonitrile (2.61 g, 11.8 mmol) in ethanol (50 mL) in a 500 mL Parr bottle was added sodium acetate (2.90 g, 35.6 mmol) and 1,1′-bis(diphenylphosphino)ferrocene-palladium (II) dichloride dichloromethane complex (1.93 g, 2.36 mmol). The reaction mixture was evacuated and back filled with nitrogen three times. The reaction vessel was then pressurized with 25 psi carbon monoxide. The reaction was heated to 70° C. and when the desired temperature was reached the pressure of the vessel was increased to 40 psi. The reaction was agitated at 70° C. for 24 hours. The mixture was filtered through Celite, rinsing with ethanol. The filtrate was concentrated under reduced pressure and then diluted with dichloromethane. The mixture was filtered to remove the insoluble solids. The filtrate was concentrated and purified by flash column chromatography (20-80% ethyl acetate/heptanes). The resulting solid was triturated with dichloromethane and a small amount of heptanes to give ethyl 3-cyano-1H-indole-5-carboxylate (1.05 g, 41%) 1H NMR (400 MHz, DMSO-d6, δ): 12.54 (br. s., 1 H), 8.41 (d, J=2.7 Hz, 1 H), 8.25 (d, J=1.6 Hz, 1 H), 7.89 (dd, J=8.6, 1.6 Hz, 1 H), 7.66 (dd, J=8.6, 0.6 Hz, 1 H), 4.34 (q, J=7.0 Hz, 2 H), 1.35 (t, J=7.1 Hz, 3 H).
Quantity
2.61 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.